N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C14H9ClF3NO This compound is known for its unique structural features, which include a chlorophenyl group, a hydroxypropyl chain, and a trifluoromethyl-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of 3-chlorobenzaldehyde with a suitable reagent to form 3-(3-chlorophenyl)-3-hydroxypropyl intermediate.
Amidation Reaction: The hydroxypropyl intermediate is then reacted with 4-(trifluoromethyl)benzoic acid or its derivatives under appropriate conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-(trifluoromethyl)benzamide
- N-(3-chlorophenyl)-3-hydroxypropylbenzamide
- N-(3-chlorophenyl)-4-(trifluoromethyl)benzamide
Uniqueness
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the hydroxypropyl and trifluoromethyl groups distinguishes it from other similar compounds, potentially leading to different reactivity and applications.
Biological Activity
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview backed by diverse sources.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Chlorophenyl Group : May contribute to binding affinity to biological targets.
- Hydroxypropyl Group : Potentially involved in hydrogen bonding interactions.
The IUPAC name of the compound is this compound, and its molecular formula is C16H16ClF3N2O.
This compound primarily exerts its biological effects through interaction with specific receptors and enzymes. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, while the chlorophenyl and hydroxypropyl groups facilitate binding to target proteins.
Potential Targets
- Serotonergic System : Preliminary studies suggest involvement in modulating serotonin receptors, which could have implications for antidepressant activity .
- Enzymatic Pathways : The compound may inhibit specific enzymes related to disease processes, although detailed studies are still required to elucidate these pathways.
Antidepressant Effects
Recent research indicates that derivatives of this compound exhibit antidepressant-like effects in animal models. For instance, studies have shown that compounds with similar structures can modulate serotonergic and noradrenergic systems, suggesting that this compound may also possess such properties .
Anticancer Activity
The compound has been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
- Antidepressant-Like Effects : A study evaluated the effects of a related compound on mice, revealing significant antidepressant-like behavior in forced swim tests (FST) and tail suspension tests (TST). The study highlighted modulation of serotonergic receptors as a key mechanism .
- Cytotoxicity Against Cancer Cell Lines : Another investigation assessed the cytotoxic effects of similar benzamide derivatives on various cancer cell lines, demonstrating potent activity and suggesting further exploration for therapeutic applications in oncology .
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO2/c18-14-3-1-2-12(10-14)15(23)8-9-22-16(24)11-4-6-13(7-5-11)17(19,20)21/h1-7,10,15,23H,8-9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTSZULOWUUFAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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